![molecular formula C17H17Cl2N3O2 B2485408 4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;dihydrochloride](/img/structure/B2485408.png)
4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
科学的研究の応用
GYKI 52466 dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool to study the properties and functions of ionotropic glutamate receptors.
Biology: Employed in cell viability assays to evaluate the effects of kainate on cerebellar granule cells.
Industry: Utilized in the development of new therapeutic agents targeting glutamate receptors.
作用機序
GYKI 52466 二塩酸塩は、イオンチャネル型グルタミン酸受容体のサブタイプである AMPA 受容体とカイネイト受容体を選択的に遮断することでその作用を発揮します 。 この遮断により、細胞外の高グルタミン酸レベルによる興奮毒作用が阻止され、神経保護効果と抗痙攣効果が得られます 。 この化合物は GABA A 受容体と相互作用しないため、従来のベンゾジアゼピンとは異なります .
類似の化合物との比較
類似の化合物
GYKI 52895: 同様の性質を持つ別の 2,3-ベンゾジアゼピンですが、受容体の選択性が異なります.
GYKI 53405: 抗痙攣作用と神経保護作用が知られています.
GYKI 53655: 同様の薬理学的効果を示しますが、効力と選択性に違いがあります.
独自性
GYKI 52466 二塩酸塩は、AMPA 受容体とカイネイト受容体に対する高い選択性と、GABA A 受容体との相互作用の欠如により、他の化合物とは異なります 。 この選択性により、神経科学研究において貴重なツールとなり、神経疾患の治療薬となる可能性があります .
Safety and Hazards
生化学分析
Biochemical Properties
GYKI 52466 dihydrochloride is a selective noncompetitive AMPA receptor antagonist . The IC50 values are 10-20, 450 and >50 μM for AMPA-, kainate- and NMDA-induced responses respectively . It has been reported to prevent the excitotoxic action of high extracellular glutamate levels due to its potent non-competitive AMPA receptor antagonistic effect .
Cellular Effects
GYKI 52466 dihydrochloride has been shown to have anti-proliferative effects in transformed cells . It also has neuroprotective properties and has been demonstrated histologically to have neuroprotective actions in experimental models of global and focal cerebral ischemia .
Molecular Mechanism
The molecular mechanism of action of GYKI 52466 dihydrochloride is primarily through its role as a noncompetitive AMPA receptor antagonist . It does not act on GABA A receptors, unlike conventional 1,4-benzodiazepines . It has been suggested that it may exert its effects at the molecular level through allosteric regulation of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionate receptors .
Dosage Effects in Animal Models
In animal models, GYKI 52466 dihydrochloride has been shown to markedly reduce seizure scores when administered at a dose of 3 mg/kg, 90–180 min prior to high-dose kainic acid . It virtually abolished all level 3 and level 4 seizures, and completely suppressed kainic acid-induced hippocampal c-FOS expression .
準備方法
合成経路と反応条件
GYKI 52466 二塩酸塩の合成には、ベンゾジアゼピンコア構造の形成、それに続く官能基の導入が含まれます。 詳細な合成経路と反応条件は一般的に機密情報であり、製造業者によって異なる場合があります。 一般的なアプローチでは、適切な前駆体を制御された条件下で環化させてベンゾジアゼピン環系を形成します .
工業的生産方法
GYKI 52466 二塩酸塩の工業的生産には、最適化された反応条件を使用して、高収率で高純度の製品を得るための、大規模合成が含まれます。 このプロセスには、再結晶およびクロマトグラフィーなどの精製工程が含まれており、最終製品は二塩酸塩の形で得られます .
化学反応解析
反応の種類
GYKI 52466 二塩酸塩は、ベンゾジアゼピン環上に反応性官能基が存在するため、主に置換反応を起こします。 特定の条件下では、酸化反応および還元反応にも参加することがあります .
一般的な試薬と条件
置換反応: 一般的な試薬には、ハロゲン化剤と求核剤があります。 条件は通常、二塩化メタンまたはエタノールなどの溶媒中で、中程度の温度で行われます。
酸化反応: 過マンガン酸カリウムまたは過酸化水素などの試薬を酸性または塩基性条件下で使用できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される試薬と条件によって異なります。 たとえば、置換反応ではハロゲン化誘導体が得られる場合があり、一方、酸化反応と還元反応では、水酸化誘導体または脱水素化誘導体が生成される可能性があります .
科学研究への応用
GYKI 52466 二塩酸塩は、さまざまな科学研究に幅広く応用されています:
化学: イオンチャネル型グルタミン酸受容体の性質と機能を研究するためのツールとして使用されます。
生物学: カイネイトの小脳顆粒細胞への影響を評価するために、細胞生存率アッセイで使用されています.
医学: 抗痙攣作用と神経保護作用から、てんかんやパーキンソン病などの神経疾患の治療における潜在的な使用について調査されています.
化学反応の分析
Types of Reactions
GYKI 52466 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups on the benzodiazepine ring. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve moderate temperatures and solvents such as dichloromethane or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehydrogenated products .
類似化合物との比較
Similar Compounds
GYKI 52895: Another 2,3-benzodiazepine with similar properties but different receptor selectivity.
GYKI 53405: Known for its anticonvulsant and neuroprotective activities.
GYKI 53655: Exhibits similar pharmacological effects but with variations in potency and selectivity.
Uniqueness
GYKI 52466 dihydrochloride is unique due to its high selectivity for AMPA and kainate receptors and its lack of interaction with GABA A receptors . This selectivity makes it a valuable tool in neuroscience research and a potential therapeutic agent for neurological disorders .
特性
IUPAC Name |
4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2.2ClH/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11;;/h2-5,7-8H,6,9,18H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRITPLSHUPVRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
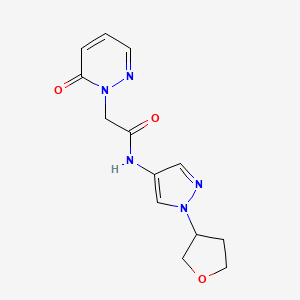

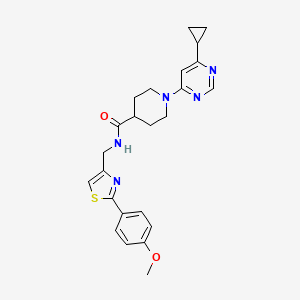
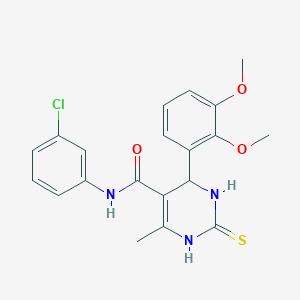
![5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2485330.png)
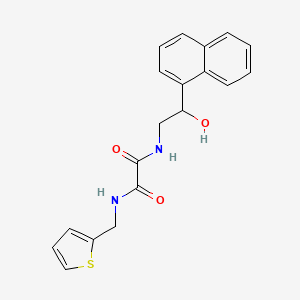
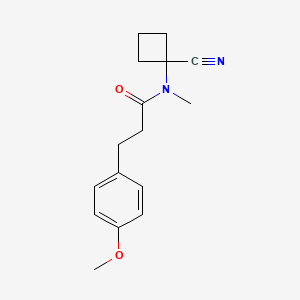
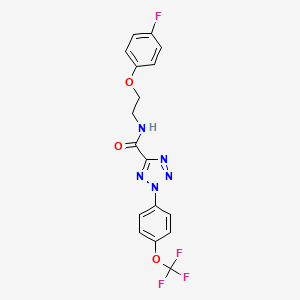
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide](/img/structure/B2485337.png)
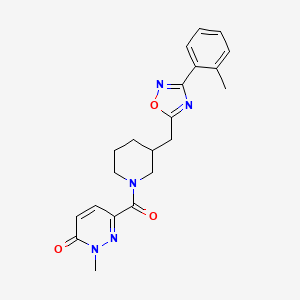
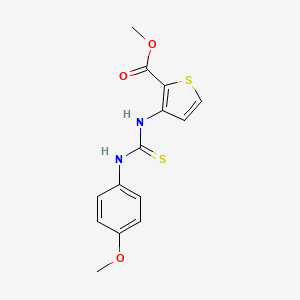
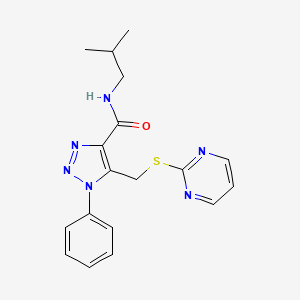
![N-(2,5-dimethylphenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2485343.png)

